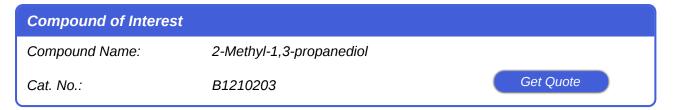


Thermodynamic Properties of 2-Methyl-1,3-propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Methyl-1,3-propanediol** (MPD), a versatile diol used in a variety of applications, including polymer synthesis and as a building block in pharmaceutical manufacturing. This document consolidates available quantitative data, details relevant experimental methodologies, and presents a visualization of its industrial synthesis pathway.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of **2-Methyl-1,3-propanediol**. This data is essential for process design, safety analysis, and the development of new applications.

Table 1: Physical Properties of **2-Methyl-1,3-propanediol**



Property	Value	Units	Reference(s)
Molecular Formula	C4H10O2	-	
Molecular Weight	90.12	g/mol	
Melting Point	-91	°C	
Boiling Point	123-125 (at 20 mmHg)	°C	
Density	1.015 (at 25 °C)	g/mL	
Refractive Index	1.445 (at 20 °C)	-	
Vapor Density	3.2 (vs air)	-	
Flash Point	127	°C	[1]
Water Solubility	Soluble	-	[1]

Table 2: Thermodynamic Properties of **2-Methyl-1,3-propanediol**



Property	Value	Units	Reference(s)
Enthalpy of Vaporization (ΔvapH°)	73.60 ± 0.20	kJ/mol	[2]
Enthalpy of Fusion (ΔfusH°)	10.77	kJ/mol	[2]
Standard Gibbs Free Energy of Formation (ΔfG°)	-293.28	kJ/mol	[2]
Enthalpy of Formation, Gas (ΔfH°gas)	-435.63	kJ/mol	[2]
Ideal Gas Heat Capacity (Cp,gas)	Not Available	J/(mol·K)	
Liquid Heat Capacity (Cp,liquid)	Not Available	J/(mol·K)	

Note: Experimentally determined values for the ideal gas and liquid heat capacity of **2-Methyl-1,3-propanediol** are not readily available in the public domain. These values are typically determined via calorimetric measurements.

Experimental Protocols

Understanding the methodologies used to determine these thermodynamic properties is crucial for assessing data quality and for designing new experiments.

Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization of **2-Methyl-1,3-propanediol** has been determined using the transpiration method.[2] This technique is a reliable method for measuring the vapor pressure of low-volatility compounds.

Methodology:



- Sample Preparation: A sample of **2-Methyl-1,3-propanediol** is placed in a saturator, which is a thermostatically controlled chamber.
- Carrier Gas Saturation: An inert carrier gas, such as nitrogen, is passed through the saturator at a precisely controlled flow rate. The gas becomes saturated with the vapor of the substance being studied.
- Condensation and Quantification: The saturated gas stream is then passed through a condenser, where the vapor of the test substance is trapped. The amount of condensed substance is determined gravimetrically or by other analytical methods.
- Vapor Pressure Calculation: The vapor pressure is calculated from the amount of condensed substance, the volume of the carrier gas, and the temperature of the saturator.
- Enthalpy of Vaporization Calculation: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

General Methodology for Heat Capacity Determination by Calorimetry

While specific experimental data for the heat capacity of **2-Methyl-1,3-propanediol** is not available, the general approach for its determination involves calorimetry.

Methodology:

- Calorimeter Setup: A known mass of 2-Methyl-1,3-propanediol is placed in a calorimeter, which is an insulated container designed to measure heat flow.
- Heating: A known amount of heat is supplied to the sample, typically using an electric heater.
- Temperature Measurement: The temperature change of the sample is precisely measured using a calibrated thermometer or temperature probe.
- Heat Capacity Calculation: The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature change and the mass of the sample. Corrections for heat loss to the surroundings are applied for accurate results.



General Methodology for Enthalpy of Formation Determination

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

Methodology:

- Combustion: A precisely weighed sample of **2-Methyl-1,3-propanediol** is completely combusted in a bomb calorimeter in the presence of excess oxygen.
- Heat Measurement: The heat released during the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
- Enthalpy of Combustion Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
- Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Industrial Synthesis of 2-Methyl-1,3-propanediol

2-Methyl-1,3-propanediol is commercially produced through a multi-step process. The following diagram illustrates the typical industrial synthesis workflow.[1]



Click to download full resolution via product page

Caption: Industrial synthesis workflow for **2-Methyl-1,3-propanediol**.

Application in Drug Development

2-Methyl-1,3-propanediol serves as a key building block in the synthesis of complex pharmaceutical compounds. Notably, it has been utilized in the synthesis of spirocyclic piperidine ketals, which are potent inhibitors of the Hepatitis C Virus (HCV) NS4B protein.[3]



The diol's structure allows for the formation of the spirocyclic core, which is crucial for the biological activity of these inhibitors. The development of such compounds highlights the importance of understanding the reactivity and properties of versatile chemical synthons like **2-Methyl-1,3-propanediol** in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. manavchem.com [manavchem.com]
- 2. Propane-1,3-diol, 2-methyl- (CAS 2163-42-0) Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of 2-Methyl-1,3-propanediol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210203#thermodynamic-properties-of-2-methyl-1-3-propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com